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Compound of Interest

Compound Name:
Methyl 3,5-di-O-benzyl-D-

ribofuranoside

Cat. No.: B8127871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The chemical modification of natural nucleosides has been a cornerstone of antiviral and

anticancer drug discovery for decades. Among the various structural alterations, the

introduction of a branch at the 2'-carbon of the sugar moiety has proven to be a particularly

fruitful strategy. These 2'-C-branched nucleosides often exhibit potent biological activities by

acting as chain terminators or inhibitors of viral polymerases. This technical guide provides an

in-depth overview of the initial investigations into these promising therapeutic precursors,

focusing on their synthesis, biological evaluation, and mechanisms of action.

Quantitative Data Summary
The following tables summarize key quantitative data from initial studies on 2'-C-branched

nucleoside precursors, including their cytotoxic and antiviral activities.

Table 1: Cytotoxicity of 2'-C-Branched Arabinonucleosides
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Compound Cell Line IC50 (µM)

2a (propylsulfanylmethyl

derivative)
SCC (mouse squamous cell) Good activity, low selectivity[1]

15 (n-butylthiomethyl-

pyrimidine)
-

Not specified, but led to

deprotection studies

19 (deprotected n-

butylthiomethyl-pyrimidine)
- No cytotoxic activity[1]

Three pyrimidine nucleosides

(butylsulfanylmethyl or -

acetylthiomethyl groups)

Tumorous SCC
Low micromolar

concentrations[1]

2'-acetylthiomethyluridine

derivative
-

Induced significant functional

and morphological changes

Table 2: Antiviral Activity of 2'-C-Branched Nucleosides

Compound Virus EC50 (µM) Notes

2'-C-Methylcytidine

(2CMC)
Dengue Virus (DENV) 11.2 ± 0.3

Potent anti-DENV

activity[2]

2'-deoxy-2'-

fluorocytidine

Hepatitis C Virus

(HCV)
5 (EC90)

Targeted HCV NS5B

polymerase but also

cellular

polymerases[3]

2'-deoxy-2'-fluoro-2'-

methylcytidine

analogue

Hepatitis C Virus

(HCV)
5.40 ± 2.6 (EC90)

No associated

cytotoxicity up to 100

µM[3]

2'-C-Me 4-aza-7,9-

dideazaadenosine C-

nucleoside (2)

Hepatitis C Virus

(HCV)
Potent and selective

Favorable

pharmacokinetic

profile[4][5]

Various 2'-C-branched

arabinonucleosides

SARS-CoV-2, HCoV-

229E
Low micromolar

Activity accompanied

by significant

cytotoxicity[1]
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Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings.

The following sections describe key experimental protocols for the synthesis of 2'-C-branched

nucleoside precursors.

General Synthesis of 2'-Exomethylene Derivatives
The synthesis of 2'-exomethylene derivatives serves as a key step for the subsequent

introduction of the 2'-C-branch via a thiol-ene coupling reaction.[1]

Protection of the 3',5'-Hydroxyl Groups: The starting pyrimidine nucleoside (e.g., uridine or

ribothymidine) is reacted with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl) in

pyridine. This step yields the 3',5'-silylene acetal protected derivatives in high yields.[1]

Oxidation of the 2'-Hydroxyl Group: The free 2'-hydroxyl group of the protected nucleoside is

oxidized using 2-iodoxybenzoic acid (IBX).

Wittig Methylenation: The resulting 2'-keto derivative undergoes a Wittig reaction to introduce

the exomethylene group, yielding the desired 2'-exomethylene precursor.[1]

Photoinitiated Thiol-Ene Coupling for 2'-C-Branched
Arabinonucleosides
This method provides a rapid and efficient way to introduce a variety of substituents at the 2'-

position.

Reaction Setup: The 3',5'-O-silylene acetal-protected 2'-exomethylene nucleoside is

dissolved in an appropriate solvent.

Addition of Thiol: The desired thiol compound is added to the reaction mixture.

Photoinitiation: The mixture is subjected to UV irradiation to initiate the radical-mediated

hydrothiolation. This reaction generally proceeds with high D-arabino selectivity.[1]

Deprotection: The silyl protecting group is removed using tetrabutylammonium fluoride

(TBAF) to yield the final 2'-C-branched nucleoside.[1]
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Visualizations: Workflows and Pathways
The following diagrams illustrate key experimental workflows and the general mechanism of

action for 2'-C-branched nucleoside antivirals.
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Caption: Synthetic workflow for 2'-C-branched nucleosides.
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Caption: Mechanism of action for antiviral 2'-C-branched nucleosides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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